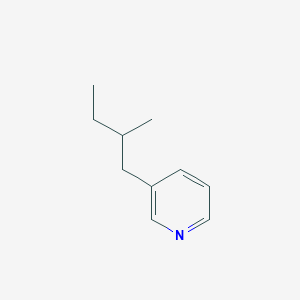

3-(2-Methylbutyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylbutyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9(2)7-10-5-4-6-11-8-10/h4-6,8-9H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPPEJMGBGUFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 2 Methylbutyl Pyridine and Analogs

Electrophilic Aromatic Substitution Patterns on 3-Substituted Pyridines

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is inherently challenging due to the electronegativity of the nitrogen atom, which deactivates the ring. wikipedia.orgnih.gov Furthermore, the nitrogen atom is readily protonated or coordinated by Lewis acids under typical EAS conditions, creating a pyridinium (B92312) cation and further deactivating the ring to electrophilic attack. wikipedia.orgnih.gov

When these reactions do occur, substitution on an unsubstituted pyridine ring happens preferentially at the C-3 position. This is because the cationic intermediate (sigma complex) formed by attack at the C-3 position avoids placing a positive charge on the electronegative nitrogen atom, unlike the intermediates for C-2 or C-4 attack. wikipedia.orgrsc.org

For a 3-substituted pyridine like 3-(2-methylbutyl)pyridine, the existing alkyl group is a weak activating group and an ortho-, para-director in classical aromatic systems. However, in the pyridine ring, the directing effect is largely governed by the powerful influence of the nitrogen atom. Electrophilic attack is directed to the positions meta to the nitrogen, which are C-3 and C-5. Since the C-3 position is already occupied, the primary site for electrophilic substitution is the C-5 position. Attack at the C-2 and C-4 positions is generally disfavored.

A common strategy to enhance the reactivity of pyridines toward electrophiles is the formation of a pyridine N-oxide. gcwgandhinagar.com The N-oxide group is strongly activating and directs incoming electrophiles to the C-2 and C-4 positions. Subsequent deoxygenation, often with phosphorus trichloride, can restore the pyridine ring. gcwgandhinagar.com

| Reaction Type | Typical Reagents | Primary Position of Attack | Rationale / Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (harsh conditions) | C-5 | Reaction is sluggish; N-protonation deactivates the ring. wikipedia.org |

| Halogenation | Br₂/oleum | C-5 | Requires severe conditions. |

| Sulfonation | SO₃/H₂SO₄ | C-5 | Reaction is difficult and often requires high temperatures. |

| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl Halide + Lewis Acid (e.g., AlCl₃) | Generally fails | The Lewis acid catalyst complexes with the basic nitrogen, leading to strong deactivation. wikipedia.org |

| Nitration (via N-oxide) | 1. Oxidation (e.g., m-CPBA) 2. HNO₃/H₂SO₄ | C-4 | N-oxide activates the ring, directing attack to the 4-position. Subsequent deoxygenation yields the 4-substituted product. gcwgandhinagar.com |

Nucleophilic Reactivity at the Pyridine Nitrogen and Carbon Centers

The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, making it available for reactions. wikipedia.org Consequently, the nitrogen atom of this compound is basic and nucleophilic, readily reacting with electrophiles like protons and alkyl halides to form pyridinium salts. wikipedia.orggcwgandhinagar.com

Nucleophilic attack on the carbon atoms of the pyridine ring typically requires activation, as the aromatic system is electron-rich. However, the electron-withdrawing nature of the nitrogen atom makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. For 3-alkylpyridines, nucleophilic attack by strong nucleophiles like organolithium reagents occurs at the C-2 and C-6 positions. The preference for attack at the α-positions (C-2 and C-6) is often observed.

Dearomatization provides a powerful method for the synthesis of highly functionalized, saturated, and partially saturated nitrogen heterocycles. These reactions typically involve the nucleophilic addition to a pyridine ring that has been activated by N-functionalization.

Common activation strategies include the formation of N-acyl or N-sulfonyl pyridinium salts, which are highly electrophilic and readily undergo attack by a wide range of nucleophiles. For 3-substituted pyridines, nucleophilic addition to these activated species can lead to a mixture of 1,2- and 1,4-dihydropyridine (B1200194) products. The regioselectivity is influenced by the nature of the nucleophile, the activating group on the nitrogen, and steric hindrance from the C-3 substituent. mdpi.com

Another significant dearomatization strategy is reductive dearomatization, such as the Birch reduction or catalytic hydrogenation under specific conditions. Transition-metal-catalyzed hydroboration and hydrosilylation have also emerged as effective methods for the regioselective dearomatization of pyridines. mdpi.com For instance, ruthenium-catalyzed hydroboration of 3-alkylpyridines can yield N-boryl-1,4-dihydropyridines with high selectivity.

The 2-methylbutyl side chain at the C-3 position is generally unreactive due to the presence of strong, non-activated C(sp³)–H bonds.

Direct functionalization of the 2-methylbutyl group is challenging. Unlike alkyl groups at the 2- or 4-positions, the C-H bonds on the carbon adjacent to the ring (the "benzylic" position in pyridine chemistry) at the C-3 position are significantly less acidic. rsc.org This makes deprotonation to form a nucleophilic anion, a common strategy for side-chain functionalization in 2- and 4-alkylpyridines, very difficult for 3-alkylpyridines. pearson.com

Oxidative degradation of the alkyl side chain, for example with hot potassium permanganate, is a possible transformation, although it typically requires that the benzylic position is not fully substituted. msu.edu

Recent advances in catalysis have opened new avenues for the functionalization of unactivated C(sp³)–H bonds. Undirected methylation and amination of such bonds have been achieved using specialized transition-metal catalysts under photochemical or other specific conditions. nih.govrsc.org These state-of-the-art methods could potentially be applied to selectively functionalize the tertiary C-H bond within the 2-methylbutyl side chain of this compound, offering a route to complex derivatives that were previously inaccessible. nih.gov

Intramolecular cyclization reactions are a key strategy for building complex, fused, and spirocyclic heterocyclic systems from substituted pyridines. The success and pathway of these cyclizations are highly dependent on the position of the side chain and its functionality.

Therefore, for intramolecular cyclization involving a side chain at the C-3 position, the strategy typically involves incorporating an electrophilic functional group (e.g., an aldehyde, ketone, or alkene) onto the side chain. The pyridine ring itself, or the nitrogen atom, can then act as the nucleophile to initiate cyclization. Rhodium-catalyzed intramolecular C-H functionalization processes have been developed where an alkene tethered at the 5-position of a pyridine can undergo cyclization via ortho C-H activation. nih.gov A similar strategy could be envisioned for a suitably functionalized side chain at the C-3 position, leading to the formation of novel polycyclic structures.

Reactions Involving the Branched Alkyl Side Chain

Functionalization of the Methylbutyl Moiety

Catalytic Transformations Involving this compound as Substrate or Ligand

Pyridine derivatives are central to the field of catalysis, serving both as ligands for transition metals and as substrates for catalytic functionalization.

As a ligand, this compound can coordinate to a metal center through its nitrogen lone pair. wikipedia.org Like other pyridines, it acts as a Lewis base and a weak π-acceptor ligand. The steric bulk of the 2-methylbutyl group can influence the coordination geometry and the reactivity of the resulting metal complex. Such complexes can be active catalysts in a variety of transformations, including hydrogenation, cross-coupling, and polymerization reactions. chemscene.com

As a substrate, this compound can undergo various transition-metal-catalyzed C–H functionalization reactions. These modern synthetic methods allow for the direct introduction of new functional groups onto the pyridine ring with high selectivity, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Palladium, rhodium, and iridium catalysts are commonly employed for the ortho-C–H activation of pyridines, leading to alkylation, arylation, or olefination. nih.govnih.gov For this compound, these reactions would be expected to occur at the C-2 and C-4 positions. C-H activation at the C-5 position is also possible, particularly using catalysts designed to overcome the directing influence of the nitrogen atom. nih.gov

| Transformation | Catalyst System | Reactant(s) | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular C-H Alkylation | [RhCl(coe)₂]₂ / PCy₃·HCl | Pyridine with tethered alkene | Bicyclic Pyridine | nih.gov |

| C3-Selective Olefination | Pd(OAc)₂ / 1,10-Phenanthroline | Pyridine, Olefin | 3-Alkenylpyridine | nih.gov |

| Imidazo[1,2-a]pyridine Synthesis | FeCl₂ | Aminopyridine, 2-Methylnitroolefin | Fused Heterocycle | organic-chemistry.org |

| C-H Heteroarylation | Pd(OAc)₂ / Ag₂CO₃ | Pyridine N-oxide, Heteroarene | 2-Heteroarylpyridine | beilstein-journals.org |

| Intramolecular C-H Amination | Silver Catalyst | Pyridine with tethered sulfamate | Cyclic Sulfamate | rsc.org |

Role of Pyridine Nitrogen in Metal Complexation and Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system, making it available for coordination with metal ions. jscimedcentral.comnih.gov This Lewis basic character allows pyridine and its derivatives, including this compound, to function as effective ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.govalfachemic.com This ability to act as a ligand is fundamental to its role in metal-catalyzed reactions. alfachemic.com

The coordination of the pyridine nitrogen to a metal center can influence the catalytic process in several ways:

Activation of the Catalyst: The pyridine ligand can modulate the electronic properties of the metal center, thereby tuning its catalytic activity.

Directing Group: The nitrogen atom can act as a directing group, guiding the regioselectivity of C-H activation and functionalization reactions at specific positions on the pyridine ring or on an adjacent substrate. rsc.org For instance, in palladium-catalyzed reactions, the chelation of the pyridyl nitrogen can facilitate the formation of a cyclometalated intermediate, which is key to directing subsequent bond formations. rsc.org

Ligand Substitution: Pyridine is often a moderately coordinating ligand, which can be advantageous in catalysis. It can be displaced by other reactants during the catalytic cycle and then re-coordinate after the product is formed. jscimedcentral.com

Axial Base: In some catalytic systems, pyridine derivatives can act as axial bases, which can enhance the reactivity of the metal complex. For example, the presence of pyridine as an axial base has been shown to increase the oxygen affinity of certain cobalt(II), manganese(II), and nickel(II) Schiff base complexes, which has implications for oxidation catalysis. nih.gov

Pyridine-metal complexes are versatile catalysts for a variety of organic transformations. alfachemic.com The specific application often depends on the metal and the other ligands present in the coordination sphere.

Table 1: Examples of Catalytic Reactions Involving Pyridine-Metal Complexes Data based on findings from multiple sources.

| Catalytic Reaction | Metal Center(s) | Role of Pyridine Ligand | Reference(s) |

| Olefin Polymerization | Titanium (Ti), Vanadium (V) | Forms active catalyst complex | alfachemic.com |

| Hydrogenation | Rhenium (Re), Ruthenium (Ru) | Part of the active catalyst complex | alfachemic.comajchem-b.com |

| Hydroformylation | Rhodium (Rh) | Modulates catalyst activity and selectivity | alfachemic.com |

| Hydroamination | Titanium (Ti) | Functions in intramolecular hydroamination | alfachemic.com |

| Cross-Coupling | Palladium (Pd), Nickel (Ni) | Acts as a directing group and ligand | rsc.orgarkat-usa.org |

| Oxidation | Manganese (Mn), Ruthenium (Ru) | Can act as an axial base or part of the catalyst | nih.gov |

| Carbonylative Cyclization | Palladium (Pd) | Directing group for C-H activation | rsc.org |

Stereochemical Outcomes in Chiral Catalytic Systems

The presence of a chiral center, such as the (S)- or (R)-2-methylbutyl group in this compound, allows it to be used as a chiral ligand in asymmetric catalysis. The primary goal of using such ligands is to transfer their stereochemical information to the substrate, resulting in the preferential formation of one enantiomer of the product over the other. The stereochemical outcome of these reactions is highly dependent on the precise three-dimensional structure of the metal-ligand complex. ajchem-b.com

The transfer of chirality is governed by the creation of a chiral environment around the metal's active site. ajchem-b.com The steric and electronic properties of the chiral ligand, like this compound, dictate how the substrate coordinates to the metal center. ajchem-b.comdiva-portal.org This controlled coordination lowers the energy of the transition state leading to one enantiomer while raising the energy of the pathway leading to the other, thus achieving enantioselectivity. ajchem-b.com

Several factors influence the stereochemical outcome:

Ligand Structure: The rigidity, steric bulk, and electronic nature of the chiral pyridine ligand are critical. For example, ligands that can form a rigid chelate with the metal often provide higher enantioselectivity. nih.gov

Metal-Ligand Interaction: The way the chiral ligand coordinates to the metal can sometimes induce chirality at the metal center itself. In an interesting case, an achiral iron bis(imino)pyridine complex was combined with an achiral silanol (B1196071) additive to generate a stereogenic-at-metal catalyst in situ, which then performed stereoselective polymerization. acs.org

Substrate-Ligand Interactions: Non-covalent interactions, such as hydrogen bonding or steric repulsion, between the chiral ligand and the incoming substrate can play a crucial role in orienting the substrate for the stereoselective reaction. diva-portal.org

The modular synthesis of chiral pyridyl ligands allows for systematic variation of their steric and electronic properties to optimize enantioselectivity for a specific transformation. diva-portal.org

Table 2: Influence of Chiral Pyridine Ligands on Stereochemistry Illustrative examples based on general principles of asymmetric catalysis.

| Reaction Type | Chiral Ligand Type | Stereochemical Control Mechanism | Potential Outcome | Reference(s) |

| Asymmetric Hydrogenation | Chiral Pyridyl-phosphine | Formation of diastereomeric transition states | High enantiomeric excess (ee) of the reduced product | ajchem-b.com |

| Asymmetric Allylic Alkylation | Chiral Pyridyl Phosphite | Steric influence on substrate approach to the metal | Enantioselective C-C bond formation | diva-portal.org |

| Asymmetric Aldehyde Alkylation | Chiral Pyridyl Alcohol | Formation of a chiral catalyst-reagent complex | Favored formation of one enantiomer of the product alcohol | diva-portal.org |

| Lactide Polymerization | In situ generated chiral-at-metal complex | Enantiomorphic site control | Stereoregular polymer (isotactic or syndiotactic) | acs.org |

Radical Reactions and Photochemical Reactivity of Pyridine Derivatives

The pyridine ring can participate in both radical and photochemical reactions, leading to a variety of functionalized products and structural isomers.

Radical Reactions: Pyridine and its derivatives can undergo radical substitution reactions, most notably the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring, typically yielding substitution at the C2 or C4 position. For example, reacting pyridine with pivalic acid and a silver/persulfate system can produce 2-tert-butylpyridine (B1266198) in high yield. wikipedia.org Another approach involves generating alkyl radicals from sources like alkenes (via hydroboration) or alkyl iodides for the monoalkylation of N-methoxypyridinium salts under neutral conditions. nih.gov Pyridine can also undergo radical dimerization with reagents like sodium or Raney nickel to form bipyridines, which are important industrial precursors. wikipedia.org

Photochemical Reactivity: Upon absorption of ultraviolet light, pyridine derivatives can undergo a range of photochemical transformations. researchgate.netnih.gov The specific outcome is often dependent on the reaction conditions and the substitution pattern of the pyridine ring.

Isomerization: One of the classic photochemical reactions of pyridine is its isomerization to "Dewar pyridine" (an azabicyclo[2.2.0]hexa-2,5-diene derivative). researchgate.net This highly strained isomer can be formed in cryogenic matrices. Other intermediates, such as azaprefulvene biradicals, have also been proposed. researchgate.net

Rearrangements: Irradiation of substituted pyridines can lead to skeletal rearrangements. For instance, irradiating 2,3-dimethylpyridine results in the formation of other dimethylpyridine isomers like 2,6-, 3,4-, and 2,5-dimethylpyridine. researchgate.net

Cycloadditions: Appropriately substituted pyridine derivatives can undergo intramolecular photochemical cycloaddition reactions. A 3-pyridyl derivative linked to a butadiene system was shown to form a tricyclic product upon irradiation. researchgate.net

Functionalization: Recent methods have utilized photochemistry for the functionalization of pyridines. One strategy involves the single-electron reduction of pyridinium ions to form pyridinyl radicals, which can then couple effectively with other radicals, such as those derived from allylic C-H bonds, to achieve C4-functionalization. acs.org

Table 3: Summary of Radical and Photochemical Reactions of Pyridine Derivatives Data compiled from various research findings.

| Reaction Type | Substrate Type | Key Reagents/Conditions | Product(s) | Reference(s) |

| Radical | ||||

| Minisci Reaction | Protonated Pyridine | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-tert-butylpyridine | wikipedia.org |

| Radical Alkylation | N-Methoxypyridinium salt | Alkene, Catecholborane | C-alkylated pyridine | nih.gov |

| Dimerization | Pyridine | Sodium metal or Raney nickel | 2,2'-Bipyridine or 4,4'-Bipyridine | wikipedia.org |

| Photochemical | ||||

| Isomerization | Pyridine | UV irradiation in cryogenic matrix | Dewar pyridine | researchgate.net |

| Rearrangement | Dimethylpyridine | UV irradiation (254 nm) | Isomeric dimethylpyridines | researchgate.net |

| Intramolecular Cycloaddition | Pyridyl-butadiene derivative | UV irradiation | Polycyclic product | researchgate.net |

| C-H Functionalization | Pyridinium ion, Allylic substrate | Blue light, Organocatalyst | C4-Allylated pyridine | acs.org |

Advanced Spectroscopic and Structural Elucidation of 3 2 Methylbutyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(2-Methylbutyl)pyridine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about its carbon framework and the relative positions of its hydrogen atoms can be determined.

One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) ring and the 2-methylbutyl side chain. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the aliphatic side chain resonate in the upfield region (δ 0.8-2.6 ppm). The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons appear at lower field (δ 120-150 ppm), while the aliphatic carbons of the 2-methylbutyl group are found at higher field (δ 10-40 ppm). The specific chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C2 | ~8.4 | ~150 |

| C3 | - | ~137 |

| C4 | ~7.5 | ~135 |

| C5 | ~7.2 | ~123 |

| C6 | ~8.4 | ~147 |

| 2-Methylbutyl Chain | ||

| C1' | ~2.5 | ~38 |

| C2' | ~1.8 | ~35 |

| C3' | ~1.2 | ~29 |

| C4' | ~0.9 | ~11 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. For this compound, COSY would confirm the connectivity within the 2-methylbutyl side chain and the coupling between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is instrumental in confirming the attachment of the 2-methylbutyl group to the C3 position of the pyridine ring by showing a correlation between the C1' protons and the C2, C3, and C4 carbons of the ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, regardless of their bonding. For a chiral molecule like this compound, NOESY or ROESY can help in determining the relative stereochemistry, although for a single chiral center, this is less critical than for molecules with multiple stereocenters.

1D NMR (<sup>1</sup>H, <sup>13</sup>C) Chemical Shift Analysis

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₁₅N) is 149 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 149. The fragmentation pattern is dominated by the loss of alkyl fragments from the side chain. A prominent peak is often observed at m/z 106, corresponding to the loss of a propyl radical (•C₃H₇) via cleavage of the C1'-C2' bond, resulting in a stable pyridylmethyl cation. Another significant fragment would be at m/z 93, corresponding to the pyridinium (B92312) cation.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 149 | [M]⁺ (Molecular Ion) |

| 106 | [M - C₃H₇]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the 2-methylbutyl group will be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations are typically strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Pyridine Ring C=C, C=N Stretch | 1400-1600 |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chirality

Electronic spectroscopy examines the transitions between electronic energy levels within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) is expected to show absorption bands characteristic of the pyridine chromophore. These typically include a strong π → π* transition around 260 nm and a weaker n → π* transition at a longer wavelength.

Circular Dichroism (CD): Since this compound possesses a chiral center at the C2' position of the butyl chain, it is optically active. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of (S)- or (R)-3-(2-Methylbutyl)pyridine will exhibit a CD spectrum, which can be used to assign the absolute configuration by comparison with theoretical calculations or empirical rules.

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound or a salt derivative must be grown.

The crystal structure would unambiguously confirm:

The connectivity of the atoms, showing the 2-methylbutyl group is attached to the C3 position of the pyridine ring.

The bond lengths, bond angles, and torsion angles of the entire molecule.

The absolute configuration (R or S) of the chiral center if a single enantiomer is crystallized.

The intermolecular interactions and packing arrangement in the crystal lattice.

As of now, a publicly available crystal structure of this compound has not been widely reported in major crystallographic databases. However, this technique remains the gold standard for unequivocal structural and stereochemical determination.

Computational and Theoretical Studies on 3 2 Methylbutyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2-methylbutyl)pyridine, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311G*), have been instrumental in determining its molecular geometry in the ground state. researchgate.net These theoretical calculations of bond lengths and angles often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

The electronic structure of pyridine (B92270) derivatives is of significant interest due to their role in various applications. DFT methods can be employed to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and can be more reactive. For instance, in a study of a related pyridine derivative, the calculated HOMO-LUMO energy gap indicated that charge transfer can occur within the molecule with relatively low energy.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge delocalization and intermolecular charge transfer. Mulliken atomic charge calculations help in understanding the charge distribution across the atoms in the molecule. These computational approaches provide a detailed picture of the electronic landscape of this compound, which is fundamental to understanding its chemical behavior.

Conformational Analysis of the Branched Alkyl Side Chain

The 2-methylbutyl group can adopt several conformations due to rotation around its C-C single bonds. The relative orientation of the methyl and ethyl groups attached to the chiral center influences the steric interactions within the side chain and with the pyridine ring. These interactions, including gauche and anti arrangements, determine the most stable conformers. lumenlearning.com Generally, conformations that minimize steric hindrance, such as those where bulky groups are anti to each other, are energetically favored. lumenlearning.com

Computational methods, such as performing a potential energy surface (PES) scan, can systematically explore the conformational space of the molecule. researchgate.net By calculating the energy for different dihedral angles of the side chain, a landscape of energy minima corresponding to stable conformers can be mapped out. This analysis is vital for understanding how the side chain's flexibility might influence the molecule's interactions with other molecules or biological targets. For instance, in related pyridine derivatives, the conformation of alkyl substituents has been shown to be a key factor in their biological activity.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving pyridine derivatives. unjani.ac.idnih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This information is invaluable for understanding how reactions proceed and for optimizing reaction conditions.

For example, DFT calculations can be used to study the synthesis of pyridine compounds from various precursors. unjani.ac.id In a theoretical study on pyridine synthesis from pyrylium (B1242799) salt, DFT was used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy for reactants, intermediates, and products. unjani.ac.id This allowed for the determination of the reaction's spontaneity and provided insights into the reaction mechanism, including the identification of transition state structures. unjani.ac.id

Similarly, computational methods can be applied to understand the reactivity of this compound in various chemical transformations, such as oxidation, reduction, or substitution reactions. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be predicted. This predictive capability is a cornerstone of modern chemical research, enabling the rational design of synthetic routes and the development of new chemical processes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be used to interpret experimental spectra and confirm molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors of nuclei in a molecule. nih.govscielo.org.mx These calculated shieldings can then be converted to chemical shifts that can be compared with experimental data. The accuracy of these predictions has been enhanced by combining DFT calculations with machine learning models, such as 3D Graph Neural Networks (GNNs). nih.gov For pyridine derivatives, substituent chemical shifts (SCS) can also be used as a simpler method to estimate chemical shifts. stenutz.eu

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are crucial for assigning the bands observed in infrared (IR) and Raman spectra. nih.gov DFT methods are commonly used to compute the harmonic vibrational frequencies of molecules. researchgate.net These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental spectra. By analyzing the atomic displacements for each calculated vibrational mode, a detailed assignment of the experimental spectral bands can be made. This allows for a deeper understanding of the molecular vibrations and the forces that govern them.

| Spectroscopic Parameter | Computational Method | Typical Application |

|---|---|---|

| NMR Chemical Shifts | DFT (GIAO) | Structural Elucidation |

| Vibrational Frequencies | DFT | Assignment of IR/Raman Bands |

Chiroptical Properties and Absolute Configuration Prediction

Since this compound contains a chiral center in the 2-methylbutyl group, it exists as two enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are sensitive to the three-dimensional arrangement of atoms and can distinguish between enantiomers. acs.org

Quantum mechanical calculations have become a powerful tool for predicting the chiroptical properties of chiral molecules and for determining their absolute configuration. nih.gov By calculating the ECD or VCD spectrum for a specific enantiomer (e.g., the (S)-enantiomer), the predicted spectrum can be compared with the experimental spectrum. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the molecule. frontiersin.org

This computational approach is particularly valuable when experimental methods for determining absolute configuration, such as X-ray crystallography of a single enantiomer, are not feasible. The combination of experimental chiroptical measurements and theoretical calculations provides a reliable method for characterizing chiral molecules like this compound. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules interact with each other in the solid state determines their crystal structure. Understanding these intermolecular interactions is crucial for predicting crystal packing and for explaining the physical properties of the solid material.

Computational methods can be used to investigate the various types of intermolecular interactions that can occur in the crystal lattice of this compound. These interactions can include hydrogen bonding (if suitable functional groups are present), van der Waals forces, and π-π stacking interactions involving the pyridine ring. mdpi.com

Applications of 3 2 Methylbutyl Pyridine in Contemporary Chemical Research and Materials Science

Role as Chemical Building Blocks and Synthetic Intermediates

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds, functional materials, and agrochemicals. researchgate.netresearchgate.net The derivatization of the pyridine core is a key strategy for accessing novel chemical entities with tailored properties. 3-(2-Methylbutyl)pyridine, with its chiral alkyl substituent, serves as a valuable starting material and intermediate in organic synthesis. researchgate.net

The reactivity of the pyridine ring allows for a variety of chemical transformations. For instance, pyridine derivatives can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring. Additionally, the pyridine nitrogen can be oxidized to form the corresponding N-oxide, which can then be used in further functionalization reactions. Reduction of the pyridine ring can lead to the formation of piperidine (B6355638) derivatives.

The presence of the 2-methylbutyl group introduces chirality, which is crucial for applications in asymmetric synthesis and the development of stereoselective catalysts. The synthesis of various substituted pyridines often involves the condensation of enamines with ethynylketones or multicomponent reactions that allow for the construction of the pyridine ring with specific substitution patterns. rsc.orgacs.org The inherent chirality of this compound makes it a desirable building block for creating more complex chiral molecules. For example, it can be a precursor for the synthesis of alkaloids and other natural products. researchgate.net

Development of Novel Catalytic Ligands for Organic Transformations

Chiral ligands are indispensable in asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. acs.orgnumberanalytics.com Pyridine-containing ligands are particularly attractive due to the rich and well-understood coordination chemistry of the pyridine nitrogen, which can bind to a wide variety of metal ions. cornell.edu The rigidity of the pyridine ring also provides a well-defined platform for constructing chiral environments around a metal center. acs.org

The introduction of a chiral substituent, such as the 2-methylbutyl group, onto the pyridine scaffold is a common strategy for creating new chiral ligands. acs.org These ligands, when complexed with transition metals like rhodium, iridium, or palladium, can catalyze a wide range of asymmetric reactions with high enantioselectivity. acs.orgresearchgate.net For instance, chiral pyridine N-oxides have been successfully employed as ligands in catalytic enantioselective reactions. tandfonline.comresearchgate.net

The effectiveness of a chiral ligand is often dependent on its steric and electronic properties. The 2-methylbutyl group in this compound provides a specific steric environment that can influence the stereochemical outcome of a catalyzed reaction. Research has shown that even subtle changes in the structure of the chiral ligand can have a significant impact on the enantioselectivity of the catalytic process. researchgate.netbeilstein-journals.org The development of new chiral pyridine-derived ligands, including those analogous to this compound, is an active area of research aimed at discovering more efficient and selective catalysts for a broad spectrum of organic transformations. acs.orgcmu.edu

Precursors for Advanced Organic Materials

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced organic materials. researchgate.net The incorporation of a chiral unit like 2-methylbutyl can impart special properties to these materials, leading to applications in various fields of materials science.

Polymers and Functional Materials with Pyridine Core

Conjugated polymers containing pyridine units in their backbone have been synthesized and investigated for their potential use in electronic devices. researchgate.net The nitrogen atom in the pyridine ring can influence the electronic properties of the polymer, such as its bandgap and charge transport characteristics. researchgate.net The synthesis of such polymers can be achieved through various polymerization techniques, including graft copolymerization. mdpi.com

The introduction of chiral side chains, such as the (S)-2-methylbutyl group, onto a polymer backbone can induce the formation of helical structures and other forms of supramolecular organization. mdpi.com This has been demonstrated in polythiophene derivatives, where the presence of a chiral alkyl side chain leads to high crystallinity, although it can also increase the distance between polymer backbones, affecting charge mobility. researchgate.netacs.org The principles observed in these polythiophene systems can be extended to polymers with a pyridine core, where the combination of the pyridine unit's electronic properties and the chiral side chain's ability to direct polymer packing can lead to new functional materials with tailored optoelectronic and chiroptical properties. mdpi.com

| Polymer System | Chiral Side Chain | Key Finding | Reference |

| Regioregular Polythiophene | Chiral alkyl | High crystallinity, increased π-π stacking distance, mobility of 10⁻³ cm²/(V·s). acs.org | acs.org |

| Polythiophene Derivatives | Myrtanoxy group | Optical activity and helical π-stacking structure observed. researchgate.net | researchgate.net |

| Pyridine-grafted Copolymers | Cyanopyridine | Enhanced fluorescent and antimicrobial properties. mdpi.com | mdpi.com |

Organic Electronic and Optoelectronic Devices (e.g., Electroluminescence, Charge Transport)

Pyridine derivatives are widely used in organic electronic devices, such as organic light-emitting diodes (OLEDs), due to their excellent electron-transporting properties. rsc.orgmdpi.com The electron-deficient nature of the pyridine ring facilitates the injection and transport of electrons, which is crucial for the efficient operation of these devices. rsc.org The frontier energy levels (HOMO and LUMO) of pyridine-based materials can be tuned by modifying the aromatic π-conjugated moieties attached to the pyridine core. mdpi.com

The incorporation of chiral units, such as the 2-methylbutyl group, into materials for organic electronics can have several benefits. The chiral side chain can improve the solubility of the material, making it more amenable to solution-based processing techniques. Furthermore, the chirality can influence the molecular packing in the solid state, which in turn affects the charge transport properties of the material. acs.org Chiral materials are also of great interest for the development of circularly polarized OLEDs (CP-OLEDs), which have potential applications in 3D displays and other advanced optical technologies. frontiersin.orgbohrium.comnih.gov Research has shown that chiral co-assembled host materials containing pyridine-based polymers can induce circularly polarized electroluminescence from an achiral phosphorescent emitter. bohrium.com

| Device/Material Type | Pyridine Derivative Role | Key Performance Metric/Property | Reference |

| OLEDs | Electron Transporting Material (ETM) | Improved current efficiency and thermal stability. rsc.org | rsc.org |

| Perovskite Solar Cells | Hole Transporting Material (HTM) | Enhanced open-circuit voltage and device stability. rsc.org | rsc.org |

| CP-OLEDs | Chiral Co-assembled Host | High external quantum efficiency and large electroluminescence dissymmetry factor. bohrium.com | bohrium.com |

| Hole Transport Material | Hetero-arylated Pyridine | High triplet energy (2.74–2.92 eV) for reduced exciton (B1674681) quenching. rsc.org | rsc.org |

Liquid Crystalline Systems Incorporating Chiral Pyridine Derivatives

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Chiral liquid crystals are of particular interest due to their ability to form helical structures, leading to unique optical properties such as selective reflection of light and ferroelectricity. The introduction of a chiral center, such as the one in the (S)-2-methylbutyl or (S)-2-methylbutoxy group, into a rod-like molecule containing a pyridine core is a common strategy for designing new chiral liquid crystalline materials. cornell.eduresearchgate.nettandfonline.comresearchgate.net

The mesomorphic properties of these materials, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable, are highly dependent on the molecular structure. researchgate.net For example, in a series of chiral pyridine-based mesogens, compounds with three aromatic rings and a (S)-2-methylbutoxy end chain were found to exhibit a chiral nematic (N*) phase. cornell.edutandfonline.com The nature of other substituents on the pyridine core and the length of flexible alkyl chains also play a crucial role in determining the liquid crystalline behavior. researchgate.netresearchgate.net

| Compound Type | Chiral Group | Observed Liquid Crystal Phases | Reference |

| Chloro-substituted pyridine with three aromatic rings | (S)-2-methylbutoxy | Enantiotropic chiral nematic (N) | cornell.edutandfonline.com |

| Pyridine carboxylate core with n-dodecyloxyphenyl and benzene (B151609) rings | (S)-2-methylbutyloxy | Enantiotropic chiral smectic (SmC, SmA) | researchgate.net |

| Bromo-substituted pyridine with three aromatic rings | (S)-2-methylbutoxy | Enantiotropic smectic A (SmA) | tandfonline.com |

| Pyridine-based esters | (S)-3,7-dimethyloctyloxy | Enantiotropic smectic A (SmA) | researchgate.net |

Chemical Probe Development and Mechanism Studies

Chiral molecules can serve as valuable probes for studying reaction mechanisms and understanding the nature of intermolecular interactions. researchgate.net The specific stereochemistry of a chiral probe can influence its interaction with other molecules, providing insights into the transition states of chemical reactions and the structure of molecular assemblies. While specific studies detailing the use of this compound as a chemical probe are not widely reported, the principles of using chiral molecules in mechanistic studies are well-established.

For instance, in asymmetric catalysis, the chiral ligand itself acts as a probe of the reaction mechanism. By systematically varying the structure of the chiral ligand and observing the effect on the stereochemical outcome of the reaction, chemists can deduce the geometry of the transition state and the nature of the non-covalent interactions that control the stereoselectivity. researchgate.net The enantiopure forms of this compound or its derivatives could be used in a similar fashion to probe the mechanisms of reactions where the pyridine moiety is involved in binding or catalysis.

Furthermore, the chiral 2-methylbutyl group has been used in studies of liquid crystals to understand the relationship between molecular chirality and the macroscopic helical twisting power of a chiral dopant in a nematic host. vanderbilt.edu Such studies provide fundamental insights into the nature of chiral intermolecular interactions. The circular dichroism spectra of chiral alkyl pyridines, including (2-methylbutyl)pyridines, have also been investigated to understand the influence of the alkyl substituent on the electronic transitions of the pyridine ring. researchgate.net These spectroscopic studies can provide valuable data for validating theoretical models of molecular structure and bonding.

Q & A

Q. What synthetic methodologies are recommended for 3-(2-Methylbutyl)pyridine, and how can reaction efficiency be optimized?

Synthesis of this compound likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution at the pyridine ring. For example, alkylation of pyridine derivatives with 2-methylbutyl halides under controlled conditions (e.g., using Pd catalysts or base-mediated protocols) is a plausible route. Optimization includes adjusting temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. What analytical techniques are critical for verifying the structural identity and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and alkyl chain integration.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- Quantum Chemical Calculations : DFT-based geometry optimization (e.g., B3LYP/6-31G*) to compare computed vibrational spectra with experimental IR data .

- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect trace impurities .

Q. What safety protocols should be followed given the limited toxicity data for this compound?

Adopt standard precautions for pyridine derivatives:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation/contact; implement spill containment measures.

- Store at 2–8°C in airtight containers, segregated from strong oxidizers.

- Monitor for CNS or respiratory symptoms, as seen in structurally similar stannyl-pyridine compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Study binding modes with biological targets (e.g., enzymes) using software like AutoDock.

- QSAR Models : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for pyridine derivatives like this compound?

- Systematic Substituent Variation : Synthesize derivatives with modified alkyl chains or ring positions to isolate steric/electronic effects.

- Crystallographic Analysis : Resolve 3D structures via X-ray diffraction to validate computational binding predictions.

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., antimicrobial IC, enzyme inhibition) to identify outliers and refine SAR trends .

Q. How can the environmental impact of this compound be assessed despite data gaps in ecotoxicity?

- Biodegradation Assays : Use OECD 301 protocols to measure mineralization rates in soil/water systems.

- QSAR-ECOSAR : Predict eco-toxicity endpoints (e.g., LC for fish) using computational tools.

- Bioaccumulation Studies : Measure logK experimentally or via HPLC-derived retention times to estimate partitioning behavior .

Methodological Tables

Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Expected Outcome |

|---|---|---|

| Molecular Weight | HR-MS (ESI+) | m/z = 165.15 (M+H) |

| Purity | HPLC (C18, acetonitrile/HO) | >98% (254 nm) |

| Vibrational Modes | FT-IR | Peaks at 3050 cm (C-H aromatic), 1600 cm (C=N) |

Table 2. Computational Descriptors for Reactivity Prediction

| Descriptor | Value (DFT-B3LYP/6-31G*) | Relevance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electrophilic attack susceptibility |

| LogP | 2.8 | Membrane permeability |

| Polar Surface Area | 12.3 Ų | Solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.